REACTION_SMILES
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[Br:1][CH2:2][c:3]1[n:4][c:5]([CH2:9][Br:10])[cH:6][cH:7][cH:8]1.[O:11]1[CH:12]([CH2:16][OH:17])[CH2:13][CH2:14][CH2:15]1>>[CH2:2]([c:3]1[n:4][c:5]([CH2:9][Br:10])[cH:6][cH:7][cH:8]1)[O:17][CH2:16][CH:12]1[O:11][CH2:15][CH2:14][CH2:13]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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BrCc1cccc(CBr)n1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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OCC1CCCO1
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Name
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Type
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product
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Smiles
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BrCc1cccc(COCC2CCCO2)n1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |